what is N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5
what is N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5
An In-depth Technical Guide to N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5
For Researchers, Scientists, and Drug Development Professionals
Core Concepts
N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 is a fluorescent labeling reagent designed for the covalent attachment of the cyanine dye Cy5 to biomolecules.[1][2] It features a Cy5 core, a bifunctional polyethylene glycol (PEG) linker, and an N-hydroxysuccinimide (NHS) ester reactive group. This combination of components makes it a versatile tool in various biological and drug development applications.[3][4]
The Cy5 dye is a far-red fluorophore, meaning it absorbs and emits light in the far-red region of the electromagnetic spectrum.[5] This property is highly advantageous for biological imaging as it minimizes autofluorescence from endogenous molecules, leading to a higher signal-to-noise ratio.[6]
The PEG linker, in this case, composed of two PEG4 units, significantly enhances the hydrophilicity of the molecule.[6][7] This increased water solubility helps to prevent the aggregation of the labeled biomolecule and reduces non-specific binding during experiments.[6]
The NHS ester is a reactive group that specifically targets primary amines (-NH2), such as those found on the side chains of lysine residues in proteins, to form stable amide bonds.[5][8] This allows for the straightforward and efficient labeling of a wide range of biomolecules.[9]
Physicochemical and Spectroscopic Properties
The key characteristics of N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 are summarized in the table below. It is important to note that some reported values are for structurally similar compounds and should be considered as close approximations.
| Property | Value | Reference |
| Molecular Formula | C49H68ClN3O12 | [1][10] |
| Molecular Weight | 926.54 g/mol | [1] |
| Excitation Maximum (λex) | ~649 nm | [1][3][7] |
| Emission Maximum (λem) | ~667 nm | [1][7] |
| Molar Extinction Coefficient (ε) | ~170,000 cm⁻¹M⁻¹ (for a similar compound) | [7] |
| Quantum Yield (Φ) | ~0.2 (typical for Cy5 dyes) | [11] |
| Solubility | Water, DMSO, DMF | [7][12] |
| Reactive Group | N-Hydroxysuccinimide (NHS) ester | [1] |
| Reacts With | Primary amines | [5] |
Experimental Protocols
Protein Labeling with N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5
This protocol outlines a general procedure for the covalent labeling of proteins. The optimal dye-to-protein molar ratio should be determined empirically for each specific application.[11]
Materials:
-
N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5
-
Protein to be labeled
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS)
-
1 M Sodium bicarbonate
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Gel filtration column (e.g., Sephadex G-25)
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in an amine-free buffer at a concentration of 2-10 mg/mL.[11]
-
Adjust pH: Adjust the pH of the protein solution to 8.0-8.5 using 1 M sodium bicarbonate. This pH range is optimal for the reaction between the NHS ester and primary amines.[11]
-
Prepare the Dye Solution: Immediately before use, dissolve the N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[11] To prevent degradation from moisture, allow the vial of the dye to equilibrate to room temperature before opening.[13]
-
Labeling Reaction: Add the dissolved dye to the protein solution. A starting point for optimization is a 10-fold molar excess of dye to protein.[11] Gently mix and incubate the reaction for 1 hour at room temperature, protected from light.[11]
-
Purification: Separate the labeled protein from the unreacted dye using a gel filtration column.[11]
Determination of Fluorescence Spectra
This protocol describes the general steps to measure the excitation and emission spectra of the labeled biomolecule.
Materials:
-
Labeled biomolecule
-
Spectroscopy-grade solvent (e.g., PBS)
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Sample Preparation: Prepare a dilute solution of the labeled biomolecule in the desired buffer. The final absorbance at the excitation maximum should be below 0.1 to avoid inner filter effects.[11]
-
Emission Spectrum Measurement:
-
Excitation Spectrum Measurement:
-
Data Analysis: Plot the fluorescence intensity as a function of wavelength for both spectra. The peak of the excitation spectrum is the excitation maximum (λex), and the peak of the emission spectrum is the emission maximum (λem).[11]
Visualizations
Chemical Reaction Workflow
Caption: Covalent labeling of a protein with N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5.
Experimental Workflow for Protein Labeling
Caption: Step-by-step workflow for labeling proteins and subsequent analysis.
References
- 1. N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 Datasheet DC Chemicals [dcchemicals.com]
- 2. N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5_2107273-30-1_新研博美 [xinyanbm.com]
- 3. Cyanine5 Dye, Cy5 Fluorophore, Cy5 Dye | AxisPharm [axispharm.com]
- 4. Cy5-PEG6-NHS ester | BroadPharm [broadpharm.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. N-(m-PEG4)-N'-(PEG4-acid)-Cy5, 2107273-32-3 | BroadPharm [broadpharm.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. PEG NHS ester, Active ester linker, Amine reactive Reagents | AxisPharm [axispharm.com]
- 10. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. nanocs.net [nanocs.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
